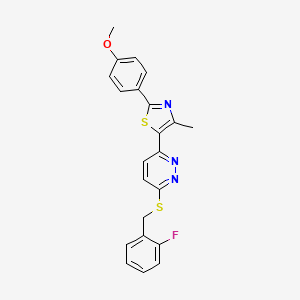

5-(6-((2-Fluorobenzyl)thio)pyridazin-3-yl)-2-(4-methoxyphenyl)-4-methylthiazole

Description

This compound features a pyridazine core substituted at position 3 with a thioether-linked 2-fluorobenzyl group and at position 6 with a thiazole ring. The thiazole moiety is further substituted at position 2 with a 4-methoxyphenyl group and at position 4 with a methyl group. The 2-fluorobenzyl group may enhance lipophilicity and metabolic stability, while the 4-methoxyphenyl substituent could influence electronic properties and binding interactions .

Properties

IUPAC Name |

5-[6-[(2-fluorophenyl)methylsulfanyl]pyridazin-3-yl]-2-(4-methoxyphenyl)-4-methyl-1,3-thiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18FN3OS2/c1-14-21(29-22(24-14)15-7-9-17(27-2)10-8-15)19-11-12-20(26-25-19)28-13-16-5-3-4-6-18(16)23/h3-12H,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFNSKEAIQGHLIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=C(C=C2)OC)C3=NN=C(C=C3)SCC4=CC=CC=C4F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18FN3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 5-(6-((2-Fluorobenzyl)thio)pyridazin-3-yl)-2-(4-methoxyphenyl)-4-methylthiazole is a complex organic molecule that incorporates various heterocyclic structures, notably thiazole and pyridazine moieties. This article aims to explore its biological activity, including antimicrobial, anticancer, and other pharmacological effects, supported by relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is , indicating the presence of fluorine, nitrogen, sulfur, and oxygen atoms alongside carbon and hydrogen. The unique arrangement of functional groups contributes to its potential biological activities.

Biological Activity Overview

Research indicates that compounds with similar structural features exhibit a range of biological activities:

- Antimicrobial Activity : Preliminary studies suggest significant antibacterial efficacy against various strains such as Staphylococcus aureus, Bacillus subtilis, and Escherichia coli . The thiazole ring is particularly noted for its broad-spectrum antimicrobial properties.

- Anticancer Properties : The compound's ability to interact with biological macromolecules like DNA suggests potential applications in anticancer therapies. Compounds in this class have shown promise in inhibiting cancer cell proliferation .

- Anti-inflammatory Effects : Some thiazole derivatives demonstrate anti-inflammatory properties, which could be beneficial in treating conditions characterized by inflammation .

The mechanism by which this compound exerts its biological effects may involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes or pathways critical for bacterial growth or cancer cell proliferation.

- Receptor Binding : It may interact with particular receptors, triggering biochemical cascades that result in therapeutic effects.

- DNA Interaction : Its structural features may allow it to intercalate into DNA, disrupting replication and transcription processes.

Research Findings

A detailed analysis of various studies highlights the compound's biological activities:

Case Studies

- Antimicrobial Efficacy Against MRSA :

-

Cytotoxicity in Cancer Models :

- In vitro tests on various cancer cell lines demonstrated that the compound effectively inhibited cell growth at low concentrations, suggesting its potential as a chemotherapeutic agent .

- Inflammation Reduction in Animal Models :

Scientific Research Applications

The biological applications of this compound are primarily focused on its potential as an antimicrobial and anticancer agent. Preliminary studies indicate that it exhibits significant antibacterial activity against various strains, including Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa .

Anticancer Potential

Research has shown that the compound can interact with DNA, suggesting mechanisms such as intercalation or groove binding. This interaction may lead to the inhibition of cancer cell proliferation. Studies have indicated that compounds with similar structures often exhibit cytotoxic effects on cancer cell lines, making this compound a candidate for further investigation in cancer therapy .

Synthesis and Derivatives

The synthesis of 5-(6-((2-Fluorobenzyl)thio)pyridazin-3-yl)-2-(4-methoxyphenyl)-4-methylthiazole typically involves multi-step reactions that introduce the necessary functional groups. Variations in the substituents can lead to derivatives with differing biological activities. For instance:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 5-Methyl-2-(pyridin-3-yl)-1,3-thiazole | Structure | Lacks the fluorobenzyl group; simpler structure |

| 4-Methyl-5-(6-((4-methylbenzyl)thio)pyridazin-3-yl)thiazole | Structure | Contains a methylbenzyl group instead; different substitution pattern |

| 5-(6-(imidazo[1,2-a]pyridin-2-ylmethyl)thio)pyridazin | Structure | Features an imidazo ring; potential for different biological activity |

Case Studies

- Antibacterial Efficacy : A study conducted on the antibacterial properties of this compound showed promising results against Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined to be significantly lower than that of standard antibiotics, indicating its potential as an alternative treatment .

- Anticancer Activity : In vitro tests demonstrated that the compound could inhibit the growth of various cancer cell lines. The mechanism was linked to its ability to bind DNA and interfere with replication processes .

- Comparative Analysis : A comparative study with structurally similar compounds revealed that variations in substituents significantly affect biological activity. The presence of the fluorobenzyl group was found to enhance antimicrobial efficacy while maintaining low cytotoxicity towards normal cells .

Comparison with Similar Compounds

Key Observations:

Heterocyclic Core Variations: The target compound’s pyridazine-thiazole hybrid is distinct from triazole-pyridazinone (e.g., ) or pyrimidinone (e.g., ) cores in analogues.

Substituent Effects: The 2-fluorobenzylthio group in the target compound contrasts with chlorinated or non-halogenated benzylthio groups in analogues (e.g., ), which may alter steric and electronic interactions. The 4-methoxyphenyl group is a common feature in several analogues (e.g., ), suggesting its role in enhancing solubility or target affinity.

Synthetic Yields : While the target compound’s yield is unreported, similar thioether-linked compounds (e.g., triazoles in ) show high yields (80–93%), indicating feasible synthesis routes for the target.

Physicochemical and Spectral Properties

- Melting Points : The target compound’s melting point is unreported, but structurally related thiazoles and triazoles exhibit a wide range (125–228°C) , suggesting moderate thermal stability.

- Spectral Data : HRMS and NMR data for analogues (e.g., ) validate structural integrity. For example, 1H NMR of 6l () confirms methoxy and thiophene protons, while HRMS in matches calculated masses within 0.0025 Da.

Computational Insights

Density-functional theory (DFT) studies (e.g., ) could predict the electronic effects of substituents.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 5-(6-((2-fluorobenzyl)thio)pyridazin-3-yl)-2-(4-methoxyphenyl)-4-methylthiazole?

Methodological Answer: The synthesis typically involves multi-step reactions, including thioether formation (e.g., coupling pyridazine-thiol derivatives with 2-fluorobenzyl halides) and cyclization to form the thiazole core. Key considerations:

- Reagents/Catalysts: Use of NaH or K₂CO₃ as bases for thioether bond formation, and acetic acid or DMF as solvents .

- Monitoring: Thin-layer chromatography (TLC) or HPLC to track intermediate formation and purity .

- Yield Optimization: Reflux conditions (80–120°C) and inert atmospheres (N₂/Ar) improve reaction efficiency .

Q. How can the structural integrity of this compound be validated during synthesis?

Methodological Answer: Combine spectroscopic and chromatographic techniques:

- NMR Spectroscopy: ¹H/¹³C NMR to confirm substitution patterns (e.g., fluorobenzyl and methoxyphenyl groups) .

- Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .

- Elemental Analysis: Match experimental C/H/N/S percentages with theoretical values to confirm purity .

Q. What initial biological screening assays are recommended for this compound?

Methodological Answer: Prioritize assays based on structural analogs (e.g., thiazole-pyridazine hybrids):

- Anticancer: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .

- Antimicrobial: Disk diffusion or microdilution assays against Gram-positive/negative bacteria .

- Enzyme Inhibition: Target-specific assays (e.g., kinase or protease inhibition) guided by molecular docking predictions .

Advanced Research Questions

Q. How does the substitution pattern (e.g., 2-fluorobenzyl vs. 4-methoxyphenyl) influence bioactivity?

Methodological Answer: Conduct structure-activity relationship (SAR) studies:

- Fluorine Impact: Compare analogues with/without fluorine at the benzyl position; fluorine enhances metabolic stability and target binding via hydrophobic interactions .

- Methoxy Group Role: Replace 4-methoxyphenyl with electron-withdrawing groups (e.g., nitro) to evaluate effects on solubility and receptor affinity .

- Thiazole Core Modifications: Test pyrazole or triazole replacements to assess heterocycle-dependent activity .

Q. What experimental strategies can elucidate the mechanism of action for this compound?

Methodological Answer: Integrate computational and biochemical approaches:

- Molecular Docking: Use software (e.g., AutoDock) to predict binding to targets like 14-α-demethylase (antifungal) or topoisomerase II (anticancer) .

- Transcriptomics/Proteomics: RNA sequencing or SILAC proteomics to identify dysregulated pathways in treated cells .

- Kinetic Studies: Surface plasmon resonance (SPR) to measure binding kinetics with purified enzymes .

Q. How can pharmacokinetic properties (e.g., solubility, metabolic stability) be optimized?

Methodological Answer:

- LogP Measurement: Shake-flask method to determine partition coefficients; aim for logP 2–4 for balanced solubility/permeability .

- Metabolic Stability: Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS to identify metabolic hotspots .

- Prodrug Design: Introduce hydrolyzable groups (e.g., acetate esters) to improve oral bioavailability .

Data Analysis and Contradictions

Q. How should researchers address conflicting bioactivity data between this compound and structural analogs?

Methodological Answer:

- Contextualize Assay Conditions: Compare cell lines, incubation times, and concentrations used. For example, antitumor activity in MCF-7 cells may not translate to HT-29 due to receptor heterogeneity .

- Validate Target Engagement: Use CRISPR knockouts or RNAi to confirm target specificity if SAR trends contradict expectations .

- Replicate Studies: Cross-validate results in independent labs to rule out batch variability or protocol discrepancies .

Q. What analytical methods resolve discrepancies in reaction yields during scale-up?

Methodological Answer:

- Process Analytical Technology (PAT): Implement in-line FTIR or Raman spectroscopy to monitor reaction progression in real time .

- Byproduct Identification: LC-MS/MS to characterize impurities; optimize purification (e.g., column chromatography vs. recrystallization) .

Emerging Research Directions

Q. Can this compound serve as a lead for dual-target inhibitors (e.g., kinase-protease)?

Methodological Answer:

- Polypharmacology Screening: Profile against panels of >50 enzymes using high-throughput screening (HTS) .

- Crystallography: Co-crystallize with multiple targets (e.g., EGFR and PARP) to identify shared binding motifs .

Q. What strategies improve selectivity to reduce off-target effects?

Methodological Answer:

- Fragment-Based Design: Replace promiscuous moieties (e.g., planar aromatic systems) with sp³-rich fragments .

- Covalent Inhibition: Introduce electrophilic groups (e.g., acrylamides) for irreversible binding to cysteine residues in target pockets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.